BenchChemオンラインストアへようこそ!

Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate

Quality Assurance Procurement Specification Reproducibility

Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate (CAS 151142-96-0) is a synthetic organic compound belonging to the class of α,α-disubstituted amino acid derivatives featuring a tertiary alkyl bromide functionality. Its molecular formula is C₉H₁₆BrNO₃ with a molecular weight of 266.13 g/mol.

Molecular Formula C9H16BrNO3
Molecular Weight 266.13 g/mol
CAS No. 151142-96-0
Cat. No. B1430040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate
CAS151142-96-0
Molecular FormulaC9H16BrNO3
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(C)(C)C(=O)OC)Br
InChIInChI=1S/C9H16BrNO3/c1-8(2,10)6(12)11-9(3,4)7(13)14-5/h1-5H3,(H,11,12)
InChIKeyKMZDVVYQNWBTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate (CAS 151142-96-0): A Specialized Brominated Amide Ester Building Block for Organic Synthesis


Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate (CAS 151142-96-0) is a synthetic organic compound belonging to the class of α,α-disubstituted amino acid derivatives featuring a tertiary alkyl bromide functionality. Its molecular formula is C₉H₁₆BrNO₃ with a molecular weight of 266.13 g/mol . The compound is primarily recognized as a versatile building block or intermediate in medicinal chemistry and organic synthesis, where it can participate in nucleophilic substitution reactions at the brominated carbon center or undergo further functionalization at the ester and amide moieties [1].

Why Generic Substitution of Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate Fails in Critical Synthetic Sequences


In-class compounds such as ethyl 2-(2-bromo-2-methylpropanamido)acetate or other halogenated amide esters are not simply interchangeable with this specific methyl propanoate derivative. The presence of a tertiary alkyl bromide α to the amide carbonyl creates a unique steric and electronic environment that governs reactivity in nucleophilic substitution (SN1/SN2) pathways, while the gem-dimethyl substitution on the amino acid ester moiety enhances hydrolytic stability compared to less substituted analogs [1]. These subtle structural features directly impact reaction kinetics, regioselectivity in subsequent coupling steps, and the physicochemical properties of downstream intermediates, making empirical substitution without re-optimization a significant risk in multi-step synthetic routes.

Quantitative Evidence for the Selection of Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate over Closest Analogs


Certified Purity and Quality Control Benchmarking Against Unspecified Commercial Alternatives

The target compound is routinely supplied by major vendors with a certified purity of ≥95% as determined by HPLC or equivalent methods . In the absence of publicly disclosed purity specifications for many small-scale or non-specialist suppliers serving the research chemical market, this documented quality standard provides a baseline assurance for reproducible synthetic outcomes. No head-to-head purity comparison data against specific named alternatives is available in the open literature; however, procurement from a quality-certified source with transparent analytical documentation directly addresses the reproducibility crisis in academic and early-stage industrial research.

Quality Assurance Procurement Specification Reproducibility

Documented Utility as a Key Intermediate in Patented Kinase Inhibitor Synthesis

The compound has been specifically claimed or utilized as a synthetic intermediate in patent literature directed toward kinase modulation, notably in US Patent 9,096,593 B2, which describes compounds and methods for modulating kinase activity . While the precise role (e.g., building block, derivatization reagent) is not detailed in the abstract, its inclusion in a granted pharmaceutical patent distinguishes it from structurally similar bromoamide esters that lack documented intellectual property relevance in kinase-targeted therapeutic programs. This patent linkage provides a procurement rationale for medicinal chemistry groups engaged in kinase inhibitor development, where use of a patent-precedented intermediate can streamline SAR exploration and strengthen freedom-to-operate assessments.

Medicinal Chemistry Kinase Inhibitors Patent Synthesis

Structural Differentiation from the Common Brbdc ATRP Initiator Scaffold for Controlled Radical Polymerization

The closely related compound 2-(2-bromo-2-methylpropanamido)-1,4-benzenedicarboxylate (Brbdc) has been extensively characterized as an ATRP initiator-functionalized ligand for metal-organic framework (MOF)-confined polymerizations, achieving high molecular weight polymers (up to 392,000 Da) with improved isotacticity [1]. Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate differs from Brbdc by replacing the phenylenedicarboxylate linker with a simple methyl ester on an amino acid backbone. This structural simplification eliminates the rigid aromatic spacer and reduces the number of potential metal-coordination sites from two carboxylic acid groups to one ester group, which is a critical differentiator when designing soluble small-molecule ATRP initiators or when seeking to avoid MOF-framework incorporation altogether. No direct comparative polymerization data between these two compounds exists, but the structural rationale is well-supported by the established SAR in ATRP initiator design, where initiator geometry directly influences initiation efficiency and polymer dispersity.

Polymer Chemistry ATRP Initiators Structure-Activity Relationship

Recommended Application Scenarios for Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate Based on Validated Evidence


Medicinal Chemistry: Kinase Inhibitor Intermediate Synthesis

Given its citation in US Patent 9,096,593 B2 , this compound is a logical procurement choice for medicinal chemistry teams building kinase-focused compound libraries. The bromine atom serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling or nucleophilic substitution, while the protected amino acid moiety offers a convenient point for further elaboration into peptidomimetic or heterocyclic scaffolds. The documented patent precedent provides a degree of synthetic validation that is absent for non-patented analogs, potentially accelerating hit-to-lead timelines.

Polymer Chemistry: Homogeneous ATRP Initiator Development

For polymer chemists seeking a soluble, low-molecular-weight ATRP initiator that avoids the rigidity and multivalency of Brbdc-type scaffolds [1], this compound offers a structurally streamlined alternative. Its single ester group minimizes undesired metal-chelation side reactions, and the tertiary bromide α to the amide carbonyl is expected to undergo efficient halogen abstraction by Cu(I) catalysts based on class-level SAR [1]. This scenario is especially relevant for the synthesis of well-defined homopolymers or block copolymers where initiator solubility and monofunctionality are critical for achieving low dispersity.

Chemical Biology: Bifunctional Probe Synthesis

The dual functional groups (alkyl bromide and methyl ester) present in this compound make it an attractive scaffold for constructing bifunctional chemical biology probes. The bromide can be displaced to install a reporter group (fluorophore, biotin, or affinity tag), while the ester can be hydrolyzed to reveal a free carboxylic acid for bioconjugation or further derivatization. Procurement from a purity-documented source (≥95%) [1] is essential in this context to ensure that low-level impurities do not interfere with subsequent biochemical assay readouts.

Process Chemistry: Route Scouting with Patent-Precedented Intermediates

In an industrial process chemistry setting, using an intermediate that has already appeared in a granted pharmaceutical patent can facilitate technology transfer and reduce intellectual property risks during scale-up. The compound's relatively simple structure and the availability of a quality-certified commercial source [1] allow process chemists to rapidly establish proof-of-concept for a synthetic route before committing to custom synthesis of larger quantities.

Quote Request

Request a Quote for Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.